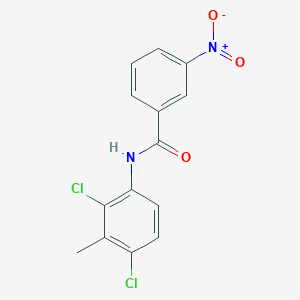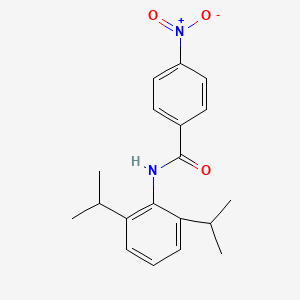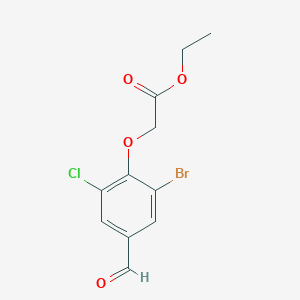![molecular formula C18H19ClN2O2 B5718844 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CP 945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking the activation of CB2 receptors, 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can reduce inflammation and pain in animal models.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been shown to have a number of biochemical and physiological effects in animal models, including reducing the production of pro-inflammatory cytokines, inhibiting the migration of immune cells to sites of inflammation, and reducing the activity of pain-sensing neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 for lab experiments is its selectivity for CB2 receptors, which allows for more targeted studies of the role of these receptors in pain and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is its relatively low potency, which may require higher doses for effective inhibition of CB2 receptors.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598, including:
1. Further exploration of its potential therapeutic applications in the treatment of pain and inflammation, including clinical trials in humans.
2. Investigation of its effects on other physiological processes, such as immune function and neuroprotection.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598.
4. Study of the potential interactions between 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 and other drugs or compounds that may affect CB2 receptor signaling.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)-2-(2-oxopropyl)oxirane. This intermediate is then reacted with pyrrolidine to yield 2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanol, which is subsequently converted to 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 through the reaction with acetic anhydride and triethylamine.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXAENXKDRJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)

![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)